molecular formula C16H13Cl2N3O B1584500 Benclonidine CAS No. 57647-79-7

Benclonidine

Cat. No. B1584500
CAS RN: 57647-79-7
M. Wt: 334.2 g/mol
InChI Key: YHEMKMZUJKPOCO-UHFFFAOYSA-N
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Description

Benclonidine is a small molecule agonist of the α2-adrenergic receptor system that has been studied extensively for its potential therapeutic applications. It is a synthetic compound derived from the alkaloid clonidine, which has been used for decades as a treatment for hypertension and other medical conditions. Benclonidine has been shown to have a wide range of biological activities, including anxiolytic, anti-inflammatory, and analgesic effects. In recent years, it has been studied for its potential use as an antidepressant and anxiolytic drug, as well as for its potential use in the treatment of chronic pain.

Scientific Research Applications

Pharmacokinetics and Administration Methods

  • Clonidine, known for its antihypertensive properties, has been incorporated into a transdermal delivery system to minimize side effects like dry mouth and drowsiness typically associated with oral administration. This system ensures a constant rate of drug release for up to 7 days, improving blood pressure control with reduced side effects (Lowenthal, Matzek, & Macgregor, 1988).

Use in Spasticity Management

  • In a clinical trial, clonidine was used alongside baclofen to treat spasticity in patients with spinal cord injury, showing benefits in 56% of the patients. This indicates its potential as an adjunct treatment in managing spasticity (Donovan, Carter, Rossi, & Wilkerson, 1988).

Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)

  • Clonidine demonstrates moderate efficacy in treating symptoms of ADHD in children and adolescents, especially those with comorbid conditions like conduct disorder and tic disorders. Its effect size is moderate, indicating its potential as a second-tier treatment for ADHD (Connor, Fletcher, & Swanson, 1999).

Neonatal Narcotic Abstinence Syndrome

  • Clonidine hydrochloride has been investigated as a treatment for neonatal narcotic abstinence syndrome, suggesting it may be a safe therapeutic agent for this condition. However, its relative efficacy and safety compared to other treatments still require further investigation (Hoder et al., 1984).

Alcohol Withdrawal Treatment

  • Clonidine has been found to aid in the treatment of moderately severe alcohol withdrawal, especially in reducing symptoms like tremor, sweating, and elevated blood pressure. Its use resulted in quicker recovery compared to placebo, with no significant side effects observed (Björkqvist, 1975).

Improving Walking in Spinal Cord Injury

  • Clonidine, a noradrenergic agonist, has been associated with improved walking abilities in subjects with incomplete spinal cord injuries, indicating its potential therapeutic application in enhancing mobility in such conditions (Norman, Pépin, & Barbeau, 1998).

Managing L-dopa-induced Dyskinesias

  • In a study involving MPTP-treated monkeys, clonidine was found to reduce L-DOPA-induced dyskinetic movements, suggesting its potential utility in managing dyskinesias in Parkinson's disease patients undergoing L-DOPA therapy (Gomez-Mancilla & Béard, 1993).

Hypertension Management

  • Clonidine hydrochloride has demonstrated effectiveness in the long-term treatment of hypertension. It operates through central inhibition of adrenergic vasomotor stimulation, with minimal side effects like dry mouth and constipation, which diminish over time (Hoobler & Sagastume, 1971).

Migraine Prophylaxis

  • Clonidine's potential as a prophylactic treatment for migraines has been investigated, though the study faced limitations due to patient withdrawals and difficulties in maintaining treatment compliance (Boisen et al., 1978).

Pediatric Premedication

  • Clonidine has been evaluated for its efficacy as a premedication in pediatric surgery, indicating that oral clonidine can be an effective premedication in children. However, more research is needed to establish its safety and optimal dosing in this setting (Mikawa et al., 1992).

properties

IUPAC Name

[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMKMZUJKPOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206347
Record name Benclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benclonidine

CAS RN

57647-79-7
Record name Benclonidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENCLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LN Yakhontov, SS Liberman - Pharmaceutical Chemistry Journal, 1987 - Springer
Among the diseases of the cardiovascular system, one of the leading places is occupied by arterial hypertension (AH). About 15% of the adult population of most of the countries of …
Number of citations: 3 link.springer.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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